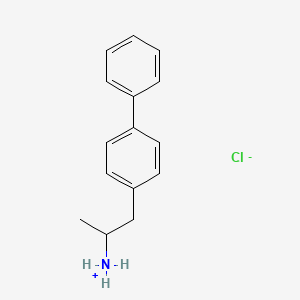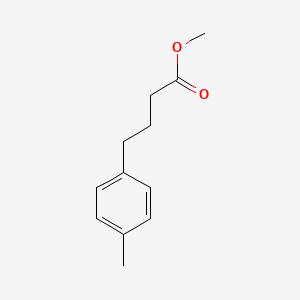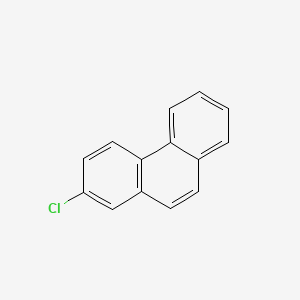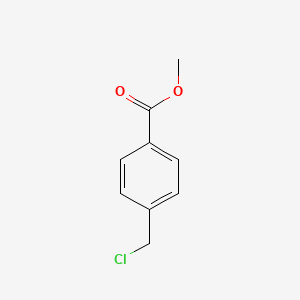![molecular formula C8H7ClO4S B1345178 2-[(4-氯苯基)磺酰基]乙酸 CAS No. 3405-89-8](/img/structure/B1345178.png)
2-[(4-氯苯基)磺酰基]乙酸
描述
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functional groups that can help infer some properties and reactions of the compound . For instance, the presence of a sulfonyl group and a chlorophenyl moiety is common in various compounds that exhibit significant biological activities or are used in analytical methods .
Synthesis Analysis
The synthesis of compounds related to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid often involves reactions such as diazo coupling and sulfonation. For example, a novel chromogenic reagent was synthesized by diazo coupling of 4-acetylaniline-2-sulfonic acid and 2,4,6-trichloroaniline to chromotropic acid . Similarly, the synthesis of aryl pyrrolyl and aryl indolyl sulfones, which share the sulfonyl and chloroanilino moieties, was achieved by reacting arylsulfonyl chlorides with substituted pyrroles and indoles . These methods could potentially be adapted for the synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid.
Molecular Structure Analysis
The molecular structure of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid would include a sulfonyl group attached to a chlorophenyl ring and an acetic acid moiety. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets. For instance, the 2-sulfonyl-4-chloroanilino moiety has been identified as a potent pharmacophore for anti-HIV-1 activity .
Chemical Reactions Analysis
Chemical reactions involving sulfonyl and chlorophenyl groups include sulfonation, which is a common reaction for introducing sulfonyl groups into aromatic compounds. The chloro- and dichlorophenols have been sulfonated with sulfuric acid and with SO3 in aprotic solvents, indicating that similar conditions could be used for the sulfonation of chlorophenyl compounds . Additionally, the presence of the acetic acid moiety could allow for further functionalization through reactions typical for carboxylic acids.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid are not directly provided, we can infer that the compound would likely be solid at room temperature and could exhibit properties similar to other sulfonyl-containing compounds. For example, the chromogenic reagent mentioned in paper forms a complex with lead, suggesting that 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid might also form complexes with metal ions. The solubility, melting point, and other physical properties would depend on the specific structure and substituents present in the compound.
科学研究应用
抗病毒活性
- 抗病毒剂的合成:已合成2-[(4-氯苯基)磺酰基]乙酸衍生物用于抗病毒应用。具体来说,衍生物已显示出抗烟草花叶病毒活性,表明在抗病毒研究中具有潜力(Chen et al., 2010)。
化学合成和反应
- Pummerer反应:这种化合物在Pummerer反应中发挥作用,在有机化学中对于创建特定分子构型至关重要。已证明与4-(对氯苯基)硫代氧化物的反应是立体选择性或立体特异性的(Ōae等,1983)。
- 氯吡格雷硫酸盐合成:改进的氯吡格雷硫酸盐合成涉及从2-(2-氯苯基)乙酸衍生的中间体,展示了它在制药合成中的实用性(Hu Jia-peng, 2012)。
- 磺化和硫酸化反应:它参与与硫酸和三氧化硫的反应,突显了它在有机合成中的作用,特别是在磺化过程中(Wit & Cerfontain, 2010)。
分析和环境应用
- 分光光度法测定:涉及2,4-二氯苯氧乙酸(一种相关化合物)的方法使用这种化合物在环境样品中进行分光光度法测定(Shivhare et al., 1991)。
- 环境保护:它在环境保护研究中使用,特别是在水溶液中除草剂的降解和矿化中(Mehralipour & Kermani, 2021)。
催化和配体
- 催化应用:这种化合物用于某些有机金属络合物的合成和催化应用,展示了它在催化和配位化学中的实用性(Zábranský等,2018)。
抗微生物剂
- 抗微生物化合物的合成:已探索2-[(4-氯苯基)磺酰基]乙酸衍生物的抗微生物性质。这包括从相关化合物合成甲氧基苯胍,显示出中等抗微生物活性(Sah et al., 2014)。
血栓素受体拮抗作用
- 医学研究应用:该化合物已用于合成血栓素受体拮抗剂的对映体,表明其在医学研究中的潜力(Bhagwat et al., 1993)。
安全和危害
作用机制
Mode of Action
It is known that many sulfonyl compounds interact with their targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
It is known that many sulfonyl compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
It is known that many sulfonyl compounds can have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
生化分析
Biochemical Properties
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the sulfonation process, where it acts as a substrate. The compound’s sulfonyl group is crucial for these interactions, facilitating the transfer of sulfonyl groups to other molecules. This interaction is essential for the regulation of various biochemical pathways, including those involved in detoxification and metabolism .
Cellular Effects
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism. Additionally, it can modulate signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid involves its binding interactions with various biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For example, it can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid can bind to transcription factors, altering gene expression and affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid can result in adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For instance, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes via active transport mechanisms, ensuring its availability for biochemical reactions .
Subcellular Localization
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The subcellular localization of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid is essential for its role in regulating cellular processes .
属性
IUPAC Name |
2-(4-chlorophenyl)sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAONCYGNBVHNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275610 | |
| Record name | (4-Chlorobenzene-1-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3405-89-8 | |
| Record name | 3405-89-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorobenzene-1-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorobenzenesulfonyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















